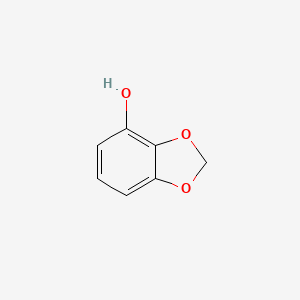

1,3-Benzodioxol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSKRSVTUVLURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343020 | |

| Record name | 1,3-Benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69393-72-2 | |

| Record name | 1,3-Benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxol-4-ol (Sesamol): Chemical Properties, Structure, and Applications for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxol-4-ol, more commonly known as Sesamol. It is intended for researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties of Sesamol, its molecular structure, and detailed analytical characterization. Furthermore, it outlines established protocols for its synthesis and purification, and explores its multifaceted biological activities and mechanisms of action, highlighting its significance in contemporary research and therapeutic development.

Introduction: Unveiling this compound (Sesamol)

This compound, ubiquitously known in scientific literature as Sesamol, is a naturally occurring phenolic compound. It is a principal bioactive constituent of sesame seeds (Sesamum indicum) and sesame oil, contributing significantly to the oil's remarkable oxidative stability.[1][2] Structurally, it is characterized by a benzodioxole moiety fused with a hydroxyl group, classifying it as a derivative of phenol.[1] This unique structure underpins its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, which have garnered considerable interest within the scientific community.[3][4][5] This guide serves as a technical resource, consolidating critical information to facilitate further research and application of this versatile molecule.

Molecular Structure and Physicochemical Properties

The structural integrity of Sesamol is fundamental to its chemical behavior and biological function. The presence of the phenolic hydroxyl group is a key determinant of its antioxidant capacity, acting as a hydrogen donor to scavenge free radicals.[6] The methylenedioxy bridge contributes to the molecule's overall electronic properties and metabolic fate.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound (Sesamol).

Physicochemical Data

A summary of the key physicochemical properties of Sesamol is presented in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| Common Name | Sesamol | [8] |

| Molecular Formula | C₇H₆O₃ | [8] |

| Molecular Weight | 138.12 g/mol | [8] |

| Appearance | White to light brown crystalline solid | [9] |

| Melting Point | 62-65 °C | [10] |

| Boiling Point | 115 °C at 2 mmHg | [11] |

| Solubility | Sparingly soluble in water; Soluble in methanol, dichloromethane, and most oils. | [1][5] |

| pKa | 9.79 | [12] |

Synthesis and Purification

While Sesamol can be extracted from natural sources, chemical synthesis is often preferred for achieving high purity and yield for research and pharmaceutical applications. The most common synthetic route starts from piperonal (heliotropine).

Synthetic Pathway: From Piperonal to Sesamol

The synthesis of Sesamol from piperonal typically involves a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting formate ester.

Caption: Synthetic workflow for Sesamol from Piperonal.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established methods for the synthesis of Sesamol.[10][13][14]

Materials:

-

Piperonal

-

Anhydrous peracetic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve piperonal in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Oxidation: Cool the mixture in an ice bath to 5-10 °C. Slowly add anhydrous peracetic acid dropwise from the dropping funnel, maintaining the reaction temperature below 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

-

Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the organic layer and stir vigorously for 2-3 hours to hydrolyze the intermediate sesamyl formate to the sodium salt of sesamol.

-

Isolation of Sesamol: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic, which will precipitate the crude Sesamol.

-

Purification: Collect the crude product by filtration and wash with cold water.

Purification Protocol: Recrystallization

For obtaining high-purity Sesamol, recrystallization is an effective method.[10][15]

Procedure:

-

Solvent Selection: Toluene or ethanol are suitable solvents for the recrystallization of Sesamol.[10][15]

-

Dissolution: Dissolve the crude Sesamol in a minimal amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

For analytical or small-scale preparative purification, a reversed-phase HPLC method can be employed.[16][17][18][19]

HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol and water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 10-20 µL |

Analytical Characterization

A thorough analytical characterization is essential for confirming the identity and purity of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of Sesamol provides characteristic signals for the aromatic protons, the methylenedioxy protons, and the hydroxyl proton.[20][21][22]

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.2-6.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylenedioxy Protons: A sharp singlet at approximately δ 5.9 ppm, corresponding to the two equivalent protons of the -O-CH₂-O- group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 5.0-6.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.[23][24][25][26]

-

Aromatic Carbons: Six signals in the aromatic region (δ 100-150 ppm).

-

Methylenedioxy Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Sesamol displays characteristic absorption bands for its functional groups.[27][28][29][30][31]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methylenedioxy group.

-

C=C Aromatic Stretch: Several sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the aryl ether and phenol C-O bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Sesamol will show a prominent molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight. The fragmentation pattern will include characteristic losses of CO and other fragments from the ring system.[30][32][33]

Electrochemical Properties

Cyclic voltammetry studies have been used to determine the antioxidant capacity of Sesamol by measuring its redox potential.[2][8][34][35][36][37] The oxidation potential provides insight into the ease with which Sesamol can donate an electron to neutralize free radicals.

Biological Activities and Mechanisms of Action

Sesamol exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development.

Antioxidant Activity

The primary and most well-documented biological activity of Sesamol is its potent antioxidant effect. It acts as a free radical scavenger, primarily through the donation of the hydrogen atom from its phenolic hydroxyl group.[6] This activity is central to its protective effects against oxidative stress-related pathologies.

Anti-inflammatory and Immunomodulatory Effects

Sesamol has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.[6][7][38][39]

Caption: Sesamol's anti-inflammatory mechanism of action.

Sesamol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][40] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

Anticancer Properties

Emerging evidence highlights the potential of Sesamol as an anticancer agent. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[1][4] The anticancer effects of Sesamol are mediated through the modulation of multiple signaling pathways, including:

These actions underscore the potential of Sesamol and its derivatives in the development of novel cancer chemotherapeutics.[40]

Safety and Toxicology

Sesamol is generally regarded as safe, being a natural component of a widely consumed food product. However, as with any bioactive compound, a thorough understanding of its toxicological profile is necessary. Acute toxicity studies have been conducted, and further research is ongoing to establish a comprehensive safety profile for its use in therapeutic applications.

Conclusion

This compound (Sesamol) is a molecule of significant scientific interest, owing to its well-defined chemical structure, accessible synthesis, and a wide array of potent biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, underpinned by its interaction with key cellular signaling pathways, position it as a promising candidate for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers, consolidating essential data and protocols to aid in the exploration and application of this versatile compound.

References

-

Majdalawieh, A.F., and Mansour, Z.R. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action. European Journal of Pharmacology, 855, 75-89 (2019). [Link]

-

Hsu, D-Z., et al. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages. Inflammation Research, 64(8), 577-88 (2015). [Link]

-

Sesamol: A Natural Phenolic Compound with Promising Therapeutic Potential. Journal of Dietary Supplements, 1-15 (2023). [Link]

-

Kumar, A., et al. Sesamol as a potent anticancer compound: from chemistry to cellular interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(7), 4961-4979 (2024). [Link]

-

Majdalawieh, A.F., et al. Sesamol: A lignan in sesame seeds with potent anti-inflammatory and immunomodulatory properties. European Journal of Pharmacology, 176163 (2023). [Link]

-

Wu, J-H., et al. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review. Molecules, 24(23), 4426 (2019). [Link]

-

Sesamol: A Natural Phenolic Compound with Promising Therapeutic Potential. Preprint. [Link]

-

Li, Y., et al. Sesamol inhibits proliferation, migration and invasion of triple negative breast cancer via inactivating Wnt/β-catenin signaling. Biochemical and Biophysical Research Communications, 503(4), 2661-2667 (2018). [Link]

-

The basic mechanism of action of sesamol includes an increase in free... - ResearchGate. [Link]

-

Chen, Y., et al. Sesamol Attenuates Neuroinflammation by Regulating the AMPK/SIRT1/NF-κB Signaling Pathway after Spinal Cord Injury in Mice. Oxidative Medicine and Cellular Longevity, 2022, 1-16 (2022). [Link]

-

Amarowicz, R., et al. Application of semipreparative RP-18 HPLC for the purification of sesamin and sesamolin. Journal of Food Lipids, 8(2), 85-94 (2001). [Link]

- Budowski, P. Process for producing sesamol.

-

Table 2 . 1 H-NMR and 13 C-NMR spectral data of sesaminol diglucoside... - ResearchGate. [Link]

-

Jwo, J-J., et al. Identification and quantification of impurities in the industrial-grade sesamol. International Journal of Applied Science and Engineering, 18(1), 2019053 (2021). [Link]

-

Acevedo-Fani, A., et al. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega, 5(16), 9356-9366 (2020). [Link]

-

Mirghani, M.E.S., et al. Application of FTIR Spectroscopy in Determining Sesamol in Sesame Seed Oil. Journal of the American Oil Chemists' Society, 80(1), 1-4 (2003). [Link]

-

Sun, Y., and Xiao, H. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC. Analytical Methods, 6(15), 5833-5838 (2014). [Link]

-

Sun, Y., & Xiao, H. (2014). Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC. Analytical Methods, 6(15), 5833-5838. [Link]

-

Sun, Y., & Xiao, H. (2014). Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC. Analytical Methods, 6(15), 5833-5838. [Link]

- Hardwicke, J.E., King, J., and Terrell, R.C. Synthesis of sesamol acetate and sesamol.

-

Merkoçi, A., et al. Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles. Molecules, 12(7), 1443-1454 (2007). [Link]

-

FTIR spectra of (A) roasted sesame seed oil, (B) sesamol-spiked sesame... - ResearchGate. [Link]

-

Structure of Sesamin - ResearchGate. [Link]

- Sesamol manufacturing method.

-

Single crystal X-ray diffraction data and structure refinement details of compound 1. [Link]

- The preparation method of sesamol intermediate product piperonylaldehyde and application.

-

Application of FTIR spectroscopy in determining sesamol in sesame seed oil. ResearchGate. [Link]

-

Qualitative phytochemical screening and FTIR spectroscopic analysis of Sesamum indicum L. - Journal of Medicinal Plants Studies. [Link]

-

Sesamol | C7H6O3 | CID 68289 - PubChem. [Link]

- Preparation method and application of sesamol intermediate heliotropin.

-

Determination of the selenium (VI)/(IV) standard redox potential by cyclic voltammetry. ResearchGate. [Link]

-

The employment of FTIR spectroscopy and chemometrics for authentication of pumpkin seed oil from sesame oil - Food Research. [Link]

-

Macromolecular crystallographic studies and their relevance to SESAME - ResearchGate. [Link]

-

Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

-

recrystallization.pdf. [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. [Link]

-

Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Simultaneous X-ray diffraction from multiple single crystals of macromolecules - PubMed. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. [Link]

-

1H NMR Spectra and Peak Assignment - Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [Link]

Sources

- 1. Sesamol as a potent anticancer compound: from chemistry to cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nchr-staging.elsevierpure.com [nchr-staging.elsevierpure.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Sesamol: A lignan in sesame seeds with potent anti-inflammatory and immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sesamol supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sesamol | C7H6O3 | CID 68289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioactivity of Sesamol_Chemicalbook [m.chemicalbook.com]

- 10. US3058995A - Process for producing sesamol - Google Patents [patents.google.com]

- 11. JP2614812B2 - Sesamol manufacturing method - Google Patents [patents.google.com]

- 12. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]

- 14. CN103724316B - The preparation method of sesamol intermediate product piperonylaldehyde and application - Google Patents [patents.google.com]

- 15. CN103724316A - Preparation method and application of sesamol intermediate heliotropin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC | Semantic Scholar [semanticscholar.org]

- 18. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Sesamol(533-31-3) 1H NMR spectrum [chemicalbook.com]

- 21. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 22. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 23. Sesamol(533-31-3) 13C NMR spectrum [chemicalbook.com]

- 24. compoundchem.com [compoundchem.com]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. plantsjournal.com [plantsjournal.com]

- 31. myfoodresearch.com [myfoodresearch.com]

- 32. gigvvy.com [gigvvy.com]

- 33. Simultaneous X-ray diffraction from multiple single crystals of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. mdpi.com [mdpi.com]

- 36. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 37. ossila.com [ossila.com]

- 38. researchgate.net [researchgate.net]

- 39. Sesamol Alleviates Airway Hyperresponsiveness and Oxidative Stress in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

Spectroscopic Data of 1,3-Benzodioxol-4-ol: An In-depth Technical Guide

Introduction

1,3-Benzodioxol-4-ol, a key heterocyclic organic compound, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique structural motif, featuring a fused dioxole ring and a hydroxyl group on the benzene core, imparts specific chemical reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving this molecule. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound dictates its characteristic spectroscopic signatures. Understanding the interplay between the molecular geometry and the physical principles of each analytical technique is crucial for accurate data interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm and a sufficient number of scans (typically 16-64) are recommended to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 (predicted) | d | 1H | H-7 |

| ~6.7 (predicted) | d | 1H | H-5 |

| ~6.6 (predicted) | t | 1H | H-6 |

| 5.95 (predicted) | s | 2H | -OCH₂O- |

| 5.5 (predicted) | br s | 1H | -OH |

Note: Predicted values are based on standard chemical shift tables and spectral databases for similar compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons. The three aromatic protons (H-5, H-6, and H-7) form an ABC spin system, which would theoretically result in a complex multiplet. However, due to the specific substitution pattern, a doublet for H-7 (ortho-coupled to H-6), a doublet for H-5 (ortho-coupled to H-6), and a triplet for H-6 (ortho-coupled to both H-5 and H-7) are anticipated. The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is sensitive to concentration and solvent.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a greater number of scans (typically 256 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets.

¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| 147.2 | C-3a |

| 145.8 | C-7a |

| 135.0 | C-4 |

| 119.5 | C-6 |

| 108.5 | C-5 |

| 107.8 | C-7 |

| 101.4 | -OCH₂O- |

Source: Spectral data obtained from SpectraBase.[1]

The ¹³C NMR spectrum displays seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure. The carbons directly attached to oxygen atoms (C-3a, C-7a, and C-4) are the most deshielded, appearing at the downfield end of the spectrum. The methylene carbon of the dioxole ring (-OCH₂O-) appears at a characteristic chemical shift of around 101.4 ppm. The remaining aromatic carbons appear in the expected region between 107 and 120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

FTIR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2900 | C-H stretch | Methylene (-CH₂-) |

| ~1620, 1500, 1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O-C asymmetric stretch | Dioxole Ring Ether |

| ~1040 | C-O-C symmetric stretch | Dioxole Ring Ether |

| ~1200 | C-O stretch | Phenolic C-O |

Source: Characteristic IR absorption frequencies for functional groups.[2][3]

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3350 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1620-1480 cm⁻¹ region. The distinctive C-O-C asymmetric and symmetric stretching vibrations of the methylenedioxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretch of the phenol is also a key feature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Mass Spectrum Data and Interpretation

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 138 | Molecular Ion [M]⁺˙ | [C₇H₆O₃]⁺˙ |

| 137 | [M-H]⁺ | [C₇H₅O₃]⁺ |

| 110 | [M-CO]⁺˙ | [C₆H₆O₂]⁺˙ |

| 109 | [M-CHO]⁺ | [C₆H₅O₂]⁺ |

| 93 | [M-CH₂O]⁺ | [C₆H₅O₂]⁺ |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ |

Source: PubChem for molecular ion peak and general fragmentation principles.[4]

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 138, corresponding to the molecular weight of the compound. A significant peak at m/z 137 is also anticipated due to the loss of a hydrogen radical.[4] A key fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule, which would lead to an ion at m/z 110. Subsequent loss of a hydrogen radical would give a fragment at m/z 109. Fragmentation of the dioxole ring can occur through the loss of formaldehyde (CH₂O), resulting in an ion at m/z 93. Further fragmentation of these ions can lead to smaller, stable aromatic cations, such as the cyclopentadienyl cation at m/z 65.[5]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a foundational reference for the analytical characterization of this compound, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.

References

- Slothers, J. B. (1972). ¹³C NMR Spectroscopy: A Working Manual. Academic Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 586727, this compound. Retrieved from [Link]

-

SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. instanano.com [instanano.com]

- 4. This compound | C7H6O3 | CID 586727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 1,3-Benzodioxol-4-ol (CAS: 69393-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxol-4-ol (also known as 2,3-methylenedioxyphenol), a significant heterocyclic organic compound. Given the extensive interest in 1,3-benzodioxole derivatives for their wide-ranging biological activities, this document serves as a core reference for professionals in drug discovery and chemical synthesis. It consolidates critical information on its chemical and physical properties, analytical characterization, synthesis strategies, and safety and handling protocols. While specific biological data for this compound is limited, this guide explores the well-documented activities of the broader 1,3-benzodioxole class, offering valuable insights into its potential applications.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a fundamental structural unit found in a multitude of natural products and synthetic compounds with significant biological activities.[1] This heterocyclic system, consisting of a benzene ring fused to a five-membered dioxole ring, is a key pharmacophore in medicinal chemistry.[2] Derivatives of 1,3-benzodioxole have demonstrated a remarkable array of pharmacological effects, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[3] The versatility of the 1,3-benzodioxole scaffold makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[2] this compound, with its reactive hydroxyl group, is a particularly useful intermediate for creating a diverse library of derivatives for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 69393-72-2 | [4] |

| Molecular Formula | C₇H₆O₃ | [4] |

| Molecular Weight | 138.12 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,3-Methylenedioxyphenol, 4-Hydroxy-1,3-benzodioxole | [4] |

| XLogP3 | 1.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 0 | [4] |

Synthesis Strategies

A proposed synthesis for this compound would therefore involve the selective methylenation of the 1,2-hydroxyl groups of pyrogallol.

Caption: Proposed synthetic pathway to this compound.

Causality Behind Experimental Choices:

-

Starting Material: Pyrogallol is the logical precursor due to its 1,2,3-trihydroxybenzene structure, which provides the necessary adjacent hydroxyl groups for the formation of the dioxole ring, leaving the third hydroxyl at the desired position.

-

Reagent: A dihalomethane, such as dichloromethane or dibromomethane, serves as the source of the methylene bridge.

-

Base: A base is required to deprotonate the hydroxyl groups of pyrogallol, forming a more nucleophilic phenoxide that can then attack the dihalomethane in a Williamson ether synthesis-type reaction. The choice of base and reaction conditions would be critical to favor the formation of the five-membered ring over polymerization or other side reactions.

-

Solvent: A polar aprotic solvent like DMF or DMSO is often used in such reactions to facilitate the dissolution of the reactants and promote the nucleophilic substitution.

Self-Validating System:

The success of the synthesis would be validated through a series of analytical techniques as outlined in the following section. The disappearance of the starting material and the appearance of a new product with the expected spectral characteristics would confirm the reaction's progress and success. Purification would likely be achieved through column chromatography or recrystallization.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, and the hydroxyl proton. The aromatic protons would likely appear as a multiplet in the aromatic region (δ 6.0-7.5 ppm). The methylene protons would typically present as a singlet at approximately δ 5.9 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments: aromatic carbons, the methylene carbon of the dioxole ring, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

Strong C-O stretching bands in the region of 1000-1300 cm⁻¹ associated with the ether linkages of the dioxole ring and the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and methylene groups.

-

C=C stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (138.12 g/mol ).[4] Fragmentation patterns would likely involve the loss of small molecules such as CO or formaldehyde from the dioxole ring.

Biological Activities and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are not extensively documented, the broader class of 1,3-benzodioxole derivatives has shown a wide range of promising pharmacological effects.[3] This suggests that this compound is a valuable starting point for the synthesis of novel therapeutic agents.

Caption: Reported biological activities of 1,3-benzodioxole derivatives.

-

Anti-tumor Activity: Many 1,3-benzodioxole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action often involve the inhibition of enzymes crucial for cancer cell proliferation and the induction of apoptosis.

-

Anti-hyperlipidemia Effects: Certain derivatives have been shown to reduce plasma lipid levels, indicating their potential in the treatment of cardiovascular diseases.[3]

-

Antioxidant Properties: The phenolic nature of many 1,3-benzodioxole derivatives imparts them with antioxidant capabilities, allowing them to scavenge free radicals and protect against oxidative stress.

-

Other Activities: The 1,3-benzodioxole scaffold is also found in compounds with antimicrobial and neuroprotective properties.[3]

The presence of the hydroxyl group on this compound provides a reactive site for further chemical modifications, enabling the synthesis of a wide array of derivatives that can be screened for various biological activities.

Safety and Handling

Hazard Identification (Based on 1,3-Benzodioxole):

-

Harmful if swallowed. [5]

-

May cause skin and eye irritation. [5]

-

May cause respiratory irritation. [5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Caption: Key safety and handling protocols for this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward, albeit not explicitly detailed, synthesis from pyrogallol, combined with the diverse biological activities exhibited by its derivatives, makes it a compound of high interest for researchers. This guide has provided a comprehensive overview of its properties, synthesis strategies, analytical characterization, and safety considerations. Further research into the specific biological activities of this compound and its immediate derivatives is warranted to fully explore its therapeutic potential.

References

-

Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023-09-20). Available from: [Link]

- Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in experimental medicine and biology, 136 Pt B, 881–893.

-

1,3-Benzodioxole - KCIL Chemofarbe Group. Available from: [Link]

-

This compound - SpectraBase. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

- Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022-06-09). Frontiers in Plant Science. Available from: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022-06-10). National Institutes of Health. Available from: [Link]

-

25-NB. Wikipedia. Available from: [Link]

-

Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]

-

1,3-Benzodioxole. PubChem. Available from: [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015-08-12). YouTube. Available from: [Link]

-

1,3-benzodioxol-4-yl acetate - SpectraBase. Available from: [Link]

-

1,3-Benzodioxole. Wikipedia. Available from: [Link]

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Available from: [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020-11-20). MDPI. Available from: [Link]

-

Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. (2025-12-05). RSC Publishing. Available from: [Link]

-

Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L. (2022-07-29). MDPI. Available from: [Link]

- Preparation method of 3, 4-methylenedioxyphenol. (CN111253361A). Google Patents.

-

Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol isolated from Iostephane heterophylla. Available from: [Link]

- A method for the synthesis of 2,3,6-trimethylphenol. (EP0032974A1). Google Patents.

- Synthetic method of 2, 3, 5-trimethylphenol. (CN104672062A). Google Patents.

-

Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available from: [Link]

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. This compound | C7H6O3 | CID 586727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 1,3-Benzodioxol-4-ol: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxol-4-ol, a substituted derivative of the benzodioxole heterocyclic scaffold, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The benzodioxole moiety itself is a key structural component in a wide array of natural products and synthetic compounds exhibiting diverse biological activities.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, analytical characterization, and its emerging role as a versatile building block in the development of novel therapeutic agents.

Part 1: Chemical Identity and Properties

Nomenclature and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by several synonyms, which are often encountered in chemical literature and databases.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 69393-72-2 |

| Molecular Formula | C₇H₆O₃[3] |

| Synonyms | 2,3-Methylenedioxyphenol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | White to light brown solid | |

| Melting Point | 65 °C | |

| Boiling Point | 68-72 °C at 0.2 Torr | |

| XLogP3 | 1.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

Part 2: Synthesis and Reactivity

Synthetic Approaches

While specific, detailed industrial-scale synthesis protocols for this compound are not abundantly available in public literature, its synthesis can be conceptually derived from established methods for preparing substituted benzodioxoles. A common and versatile method for the formation of the 1,3-benzodioxole ring is the reaction of a catechol (a 1,2-dihydroxybenzene) with a methylene source, often in the presence of an acid or base catalyst.[4]

A plausible synthetic route to this compound would involve the use of pyrogallol (1,2,3-trihydroxybenzene) as a starting material. Selective protection of two adjacent hydroxyl groups would be a key step, followed by the introduction of the methylene bridge.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Conceptual Synthesis of 1,3-Benzodioxole-4-carboxylic acid (a related derivative)

While a specific protocol for this compound is not detailed, the synthesis of a closely related derivative, 1,3-Benzodioxole-4-carboxylic acid, from 2,3-(methylenedioxy)benzaldehyde provides insight into the manipulation of this scaffold.

-

Oxidation of the Aldehyde: A solution of 2,3-(methylenedioxy)benzaldehyde (1.06 mmol) and potassium carbonate (6.9 mmol) in methanol is treated with hydrogen peroxide (30-32 wt. % solution in water).

-

Reaction Conditions: The mixture is stirred at room temperature for 16 hours.

-

Workup: The reaction mixture is washed with diethyl ether. The aqueous layer is then acidified with 1 N aq. HCl to a pH greater than 1.

-

Extraction and Isolation: The product is extracted with ethyl acetate, dried over MgSO₄, and concentrated to yield 1,3-benzodioxole-4-carboxylic acid.[2]

This example illustrates a common transformation on the benzodioxole ring, highlighting its stability under oxidative conditions.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional components: the aromatic ring, the dioxole ring, and the hydroxyl group.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the dioxole and hydroxyl groups. This allows for the introduction of various substituents at the available positions on the ring.[5]

-

Dioxole Ring: The methylenedioxy bridge is generally stable but can be cleaved under certain harsh conditions.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can also be alkylated or acylated to form ethers and esters, respectively. This hydroxyl group is a key handle for further functionalization in synthetic chemistry.

Part 3: Applications in Drug Discovery and Development

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[6] Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[4][7]

Role as a Pharmacophore and Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR). The benzodioxole moiety itself can contribute to the binding of a molecule to its biological target and can influence its pharmacokinetic properties.[8]

Derivatives of 1,3-benzodioxole have been investigated for their potential as:

-

Anti-tumor agents: The benzodioxole ring is a structural component of several anti-cancer compounds.[7][9]

-

Anti-hyperlipidemia agents: Certain derivatives have shown the ability to reduce plasma lipid levels.[7]

-

Antioxidants: The phenolic hydroxyl group can act as a radical scavenger.[7]

Mechanism of Action and Biological Targets

The mechanism of action of 1,3-benzodioxole derivatives is diverse and depends on the overall structure of the molecule. One notable interaction is the inhibition of cytochrome P450 enzymes by the methylenedioxy group. This can have significant implications for drug metabolism and can be exploited to enhance the bioavailability of co-administered drugs.[4]

Caption: Potential mechanisms of action for 1,3-benzodioxole derivatives.

Part 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound and its derivatives.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the hydroxyl proton. The carbon NMR spectrum would reveal the number of unique carbon environments.[3][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C-O stretches of the dioxole ring.[3]

| Spectroscopic Data for this compound | |

| ¹³C NMR | Spectral data available.[9] |

| GC-MS | Top peak at m/z 138.[3] |

| IR | Vapor phase IR spectra available.[3] |

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.[10][11]

-

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile compounds like this compound. It can be used to separate and identify impurities.[3]

Experimental Protocol: General HPLC Purity Analysis

This protocol provides a general framework for the HPLC analysis of a benzodioxole derivative.

-

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 80:20 v/v), filter, and degas.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound.

-

-

Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.[10]

Part 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a valuable and versatile molecule with significant potential in organic synthesis and drug discovery. Its unique structural features and reactivity make it an attractive starting material for the development of novel compounds with a wide range of biological activities. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for harnessing its full potential in the pursuit of new therapeutic agents. As research into the diverse applications of benzodioxole derivatives continues, this compound is poised to remain a compound of considerable interest to the scientific community.

References

-

This compound | C7H6O3 | CID 586727 - PubChem. (n.d.). Retrieved from [Link]

-

1,3-Benzodioxole - Wikipedia. (n.d.). Retrieved from [Link]

- CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents. (n.d.).

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022). Retrieved from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. (2022). Retrieved from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). Retrieved from [Link]

-

The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH. (n.d.). Retrieved from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2002). Retrieved from [Link]

-

The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (n.d.). Retrieved from [Link]

-

Building Blocks for Drug Candidates - 1,3-Benzodioxole core - Chemspace. (2024). Retrieved from [Link]

-

Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed - NIH. (1984). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C7H6O3 | CID 586727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 8. Separation of 1,3-Benzodioxole-5-carboxylic acid, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,3-Benzodioxol-4-ol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxol-4-ol (also known as 2,3-methylenedioxyphenol or ortho-sesamol), a synthetic phenolic compound belonging to the benzodioxole family. While its isomer, sesamol (3,4-methylenedioxyphenol), is a well-documented natural product with significant antioxidant properties, this compound is primarily known as a synthetic intermediate. This document details its physicochemical properties, provides an expert-guided methodology for its chemical synthesis from pyrogallol, and explores its current and potential applications in drug discovery and agrochemical development. The guide is structured to provide researchers, chemists, and drug development professionals with a foundational understanding and practical protocols related to this specific and important structural isomer.

Introduction: The Significance of Isomeric Substitution in Benzodioxoles

The 1,3-benzodioxole moiety, characterized by a methylenedioxy bridge fused to a benzene ring, is a privileged scaffold found in a multitude of natural products and synthetic molecules with profound biological activities.[1][2] Prominent examples include safrole from sassafras oil, piperine from black pepper, and the potent antioxidant sesamol from sesame oil.[1][3] The biological effects of these molecules are exquisitely sensitive to the substitution pattern on the aromatic ring.

This guide focuses on This compound (Figure 1), an isomer of the more widely known sesamol. Whereas sesamol features a hydroxyl group at the 5-position, this compound has its hydroxyl group at the 4-position. This seemingly minor structural shift from a para- to an ortho-relationship between the hydroxyl group and the dioxole oxygen significantly alters the molecule's electronic properties, steric hindrance, and potential for intramolecular interactions, thereby distinguishing its chemical reactivity and biological profile.

Unlike sesamol, this compound is not reported as a naturally occurring compound and is primarily accessed through chemical synthesis.[4] Its principal value lies in its role as a versatile chemical building block for creating more complex derivatives, particularly in the agrochemical sector.[5][6] This guide aims to consolidate the available technical information on this compound, providing a detailed examination of its synthesis, properties, and applications to facilitate further research and development.

Figure 1. Chemical Structure of this compound.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. This compound is typically isolated as a white to light brown solid.[5] Its key identifying properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | 2,3-Methylenedioxyphenol, ortho-Sesamol | [7] |

| CAS Number | 69393-72-2 | [5][7] |

| Molecular Formula | C₇H₆O₃ | [7][8] |

| Molecular Weight | 138.12 g/mol | [7][8] |

| Appearance | White to light brown solid | [5] |

| Melting Point | 65 °C | [5] |

| Boiling Point | 68-72 °C @ 0.2 Torr | [5] |

| pKa | 9.59 ± 0.20 (Predicted) | [5] |

Spectroscopic Data

The structural identity of synthesized this compound is unequivocally confirmed through spectroscopic analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the characteristic methylene protons of the dioxole ring. The aromatic protons typically appear as a multiplet system, while the methylene bridge protons give a sharp singlet around 5.9-6.0 ppm. The hydroxyl proton signal is a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule. Key signals include the methylene carbon of the dioxole ring (around 101-102 ppm) and the aromatic carbons, with the carbon bearing the hydroxyl group being significantly downfield.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong C-O stretching bands for the aryl ether linkage of the dioxole ring are also prominent.[10]

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 138).

Reference spectra for this compound are available in public databases such as SpectraBase and ChemicalBook for comparison.[10][11]

Chemical Synthesis

The synthesis of this compound is not as widely published as that of its isomer, sesamol. However, a robust and logical synthetic route can be designed based on established chemical principles for the methylenation of catechols. The most direct precursor is Pyrogallol (Benzene-1,2,3-triol), where the adjacent hydroxyl groups at the 1- and 2-positions can be selectively cyclized to form the methylenedioxy ring, leaving the hydroxyl group at the 3-position (which becomes the 4-position in the new ring system) intact.[12]

This synthetic approach is supported by patent literature, which describes the use of pyrogallol as a starting material for producing 4-substituted-1,3-benzodioxole derivatives for use as pesticides.[5][6][7]

Synthetic Workflow: Methylenation of Pyrogallol

The core of the synthesis is a Williamson ether synthesis-type reaction, where the diphenoxide, formed by deprotonating two adjacent hydroxyl groups of pyrogallol, acts as a nucleophile to attack a methylene dihalide, such as dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂).

Sources

- 1. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0013085B1 - Process for preparing pyrogallol - Google Patents [patents.google.com]

- 5. US4172960A - Process for preparing pyrogallol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydroxybenzaldehyde | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trihydroxybenzenes - Wikipedia [en.wikipedia.org]

- 12. US4268694A - Process for preparing pyrogallol - Google Patents [patents.google.com]

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Biological Systems and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole ring system, a bicyclic structure composed of a benzene ring fused to a five-membered dioxole ring, is a recurring and significant motif in a vast array of biologically active molecules.[1][2] From its prevalence in natural products to its incorporation in synthetic pharmaceuticals and agrochemicals, this moiety imparts a unique combination of physicochemical and pharmacological properties. This technical guide provides a comprehensive exploration of the biological significance of the 1,3-benzodioxole core. It delves into the mechanistic underpinnings of its diverse activities, including its well-established role as a potent inhibitor of cytochrome P450 enzymes, its emerging potential in oncology, metabolic disorders, and neuroprotection, and its toxicological considerations. This guide is intended to serve as a detailed resource for researchers and drug development professionals, offering not only a thorough scientific overview but also practical insights into the experimental evaluation of 1,3-benzodioxole-containing compounds.

Introduction: The Structural and Electronic Landscape of 1,3-Benzodioxole

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl (MDP) group, is characterized by its rigid, planar structure and distinct electronic properties.[3] The fusion of the electron-rich dioxole ring to the aromatic benzene ring influences the overall electron distribution, creating a molecule with a unique reactivity profile. This structure is a key component in a variety of natural products, including safrole from sassafras oil, myristicin from nutmeg, and piperine from black pepper.[4][5][6] In synthetic chemistry, the 1,3-benzodioxole scaffold serves as a versatile building block for the creation of complex molecules with a wide range of therapeutic applications.[4][7]

The Double-Edged Sword: Cytochrome P450 Modulation

Perhaps the most well-documented biological activity of the 1,3-benzodioxole moiety is its profound interaction with the cytochrome P450 (CYP450) superfamily of enzymes.[3] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and dietary components. Compounds containing the 1,3-benzodioxole group can act as both inhibitors and, in some cases, inducers of CYP450 enzymes, a duality that has significant implications for drug-drug interactions and toxicology.

Mechanism-Based Inhibition of Cytochrome P450

The hallmark of many 1,3-benzodioxole-containing compounds is their ability to act as mechanism-based inhibitors of CYP450 enzymes, particularly isoforms like CYP3A4.[8][9] This type of inhibition is characterized by a time-dependent, irreversible inactivation of the enzyme.[10] The process is initiated by the CYP450-mediated oxidation of the methylene bridge of the dioxole ring. This generates a highly reactive carbene intermediate.[11] This carbene can then covalently bind to the heme iron or the apoprotein of the enzyme, forming a stable metabolic-intermediate complex (MIC) and rendering the enzyme non-functional.[9]

This inhibitory action is the basis for the synergistic effects observed with certain insecticides, such as the use of piperonyl butoxide with pyrethrins. Piperonyl butoxide, a synthetic 1,3-benzodioxole derivative, inhibits the insect's CYP450 enzymes that would otherwise metabolize and detoxify the pyrethrin, thereby increasing the insecticide's potency and duration of action.

Diagram: Mechanism of CYP450 Inhibition by 1,3-Benzodioxole

Caption: Dual mechanism of 1,3-benzodioxole derivatives in regulating lipid metabolism.

Neuroprotective Effects: Targeting Excitotoxicity

The 1,3-benzodioxole scaffold is also being explored for its neuroprotective properties. Certain derivatives have shown promise as modulators of excitatory neurotransmission, which is implicated in a variety of neurodegenerative disorders.

Modulation of AMPA Receptors

Some 1,3-benzodioxole derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of ionotropic glutamate receptor. By modulating the activity of these receptors, these compounds can potentially reduce the excitotoxicity associated with excessive glutamate signaling, a key factor in neuronal damage in conditions like stroke and epilepsy.

Antioxidant Activity

Many natural and synthetic 1,3-benzodioxole derivatives exhibit significant antioxidant activity. [12]This is attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds. This protocol provides a general procedure for this assay.

Materials:

-

DPPH solution in methanol or ethanol

-

Test compound (1,3-benzodioxole derivative) stock solution

-

Ascorbic acid or Trolox (positive control)

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Prepare serial dilutions of the test compound and the positive control in the same solvent.

-

-

Reaction:

-

Add the test compound or positive control solutions to the wells of a 96-well plate or to cuvettes.

-

Add the DPPH working solution to each well/cuvette and mix well.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The purple color of the DPPH solution will fade in the presence of an antioxidant.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control.

-

Plot the percentage of scavenging activity against the logarithm of the concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Toxicology and Safety Considerations

While the 1,3-benzodioxole moiety is a component of many beneficial compounds, some naturally occurring derivatives, such as safrole, myristicin, and apiole, have been associated with toxicities, including hepatotoxicity and carcinogenicity. [3][6]The carcinogenicity of safrole, for instance, is linked to its metabolic activation to a reactive intermediate that can form DNA adducts. Therefore, a thorough toxicological evaluation is crucial for any new 1,3-benzodioxole derivative intended for therapeutic use.

Conclusion and Future Perspectives

The 1,3-benzodioxole moiety represents a privileged scaffold in medicinal chemistry, imparting a diverse range of potent biological activities. Its ability to modulate key enzyme systems like cytochrome P450s, coupled with its emerging roles in oncology, metabolic diseases, and neuroprotection, underscores its continued importance in drug discovery and development. A deep understanding of the structure-activity relationships, mechanisms of action, and toxicological profiles of 1,3-benzodioxole derivatives is essential for harnessing their full therapeutic potential while ensuring safety. Future research will likely focus on the rational design of novel derivatives with enhanced selectivity and reduced toxicity, further expanding the therapeutic applications of this remarkable chemical entity.

References

-

Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review. (URL: [Link])

-

Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex. (URL: [Link])

-

Effects of sesamin, sesamolin, and sesamol on lipid accumulation in... | Download Scientific Diagram. (URL: [Link])

-

Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review. (URL: [Link])

-

Sesamin, a Sesame Lignan, as a Potent Serum Lipid-Lowering Food Component | Request PDF. (URL: [Link])

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (URL: [Link])

-

CYP Time-Dependent Inhibition (TDI) Using an IC 50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. (URL: [Link])

-

Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. (URL: [Link])

-

Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. (URL: [Link])

-

New Drug Therapy Approvals 2022. (URL: [Link])

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (URL: [Link])

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (URL: [Link])

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (URL: [Link])

-

Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. (URL: [Link])

-

Toxicological evaluation of myristicin. (URL: [Link])

-

Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. (URL: [Link])

-

A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (URL: [Link])

-

Toxicological evaluation of myristicin. (URL: [Link])

-

Safrole - 15th Report on Carcinogens. (URL: [Link])

-

Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. (URL: [Link])

-

Study Details | NCT00789334 | [Trial of device that is not approved or cleared by the U.S. FDA]. (URL: [Link])

-

The molecular structure of the studied 1,3-benzodioxole derivatives. (URL: [Link])

-

Drugs exhibiting a 1,3-benzodioxole or 1,4-benzodioxane structural unit marketed or in development. (URL: [Link])

-

1,3-Benzodioxole | C7H6O2 | CID 9229. (URL: [Link])

-

Chemical structure of natural product contained 1,3-benzodioxole rings. (URL: [Link])

-

Live-cell imaging: Mitochondria membrane potential. (URL: [Link])

-

Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Request PDF. (URL: [Link])

-

Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (URL: [Link])

-

1,3-Benzodioxole. (URL: [Link])

-

1,3-Benzodioxole. (URL: [Link])

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (URL: [Link])

-

Assessment of Mitochondrial Dysfunction Arising from Treatment with Hepatotoxicants. (URL: [Link])

-

Recent advances in research on natural product inhibitors of SREBPs. (URL: [Link])

-

Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex. (URL: [Link])